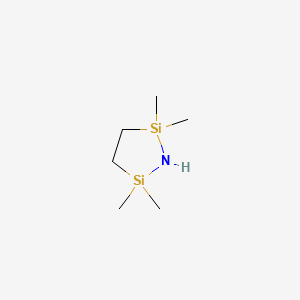
2-(Aminomethyl)-4-fluoroaniline
Descripción general
Descripción
2-(Aminomethyl)-4-fluoroaniline is an organic compound with the molecular formula C7H9FN2 It is a derivative of aniline, where the amino group is substituted at the 2-position with a methyl group and a fluorine atom at the 4-position
Mecanismo De Acción
Target of Action
2-(Aminomethyl)-4-fluoroaniline, a type of cationic polymer, primarily targets bacterial membranes . These polymers are considered the last frontier in antibacterial development due to their low propensity for emergence of resistance and rapid bactericidal effect .
Mode of Action
The compound interacts with its targets by promoting bacterial membrane permeability . This allows antibiotics to reach their intracellular target more effectively . The compound’s mode of action is thought to be related to its rate of kill (RoK), with core-scaffold clustering analyses revealing an intrinsic rapid cytocidal action for 2-(aminomethyl)phenol .
Biochemical Pathways
It’s known that catabolic reaction pathways are usually exergonic and release energy, while anabolic pathways are often endergonic and absorb energy . The compound’s action could potentially affect these pathways, leading to downstream effects on cellular metabolism.
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Result of Action
The result of the compound’s action is the effective killing of bacteria through membrane damage . This is achieved by promoting bacterial membrane permeability, allowing antibiotics to reach their intracellular target more effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with formaldehyde and ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
-
Nucleophilic Aromatic Substitution
Reagents: 4-fluoronitrobenzene, formaldehyde, ammonia
Conditions: Reflux in ethanol or methanol
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-fluoroaniline undergoes various chemical reactions, including:
-
Oxidation: : The amino group can be oxidized to form nitroso or nitro derivatives.
Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: Acidic or basic medium
-
Reduction: : The nitro group can be reduced to an amino group.
-
Substitution: : The fluorine atom can be substituted with other nucleophiles.
Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Conditions: Reflux in methanol or ethanol
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted anilines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and polymers.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Aminomethyl)-4-fluoroaniline include:
2-(Aminomethyl)aniline: Lacks the fluorine atom at the 4-position.
4-Fluoroaniline: Lacks the aminomethyl group at the 2-position.
2-(Aminomethyl)-4-chloroaniline: Has a chlorine atom instead of a fluorine atom at the 4-position.
Uniqueness
The presence of both the aminomethyl group and the fluorine atom in this compound imparts unique chemical and physical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(aminomethyl)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHQROMOUZVGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668479 | |
| Record name | 2-(Aminomethyl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-99-7 | |
| Record name | 2-Amino-5-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771572-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Bipyridine]-6,6'-diyldimethanol](/img/structure/B3029654.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B3029659.png)





![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B3029668.png)





